N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy provides critical insights into the compound’s structure:
- ¹H NMR :
- Indole protons : Aromatic protons on the indole ring resonate between 7.0–7.8 ppm , with distinct coupling patterns for H-2 (singlet) and H-4 to H-7 (multiplet).
- Methyl groups : The para-methyl group on the benzene ring appears as a singlet near 2.4 ppm , while the acetamide methyl group resonates at 1.9 ppm .
- Ethyl linker : The -CH₂CH₂- group shows signals at 3.3 ppm (NHCH₂) and 2.8 ppm (CH₂-indole) .
- ¹³C NMR :
Table 2: Key NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Indole H-2 | 7.8 (s) | 135.2 |
| Benzene methyl | 2.4 (s) | 21.5 |
| Acetamide carbonyl | – | 170.1 |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:
Infrared (IR) Vibrational Mode Correlations
IR spectroscopy identifies functional groups via absorption bands:
- Sulfonyl group : Strong asymmetric and symmetric S=O stretches at 1360 cm⁻¹ and 1165 cm⁻¹ .
- Amide group : N-H stretch at 3300 cm⁻¹ and C=O stretch at 1650 cm⁻¹ .
- Aromatic C-H : Bending modes near 750 cm⁻¹ .
Crystallographic and Conformational Analysis
X-ray crystallography (though not directly reported for this compound) predicts:
- Indole ring planarity : The fused benzene-pyrrole system adopts a near-planar conformation.
- Sulfonyl group orientation : The -SO₂- group lies perpendicular to the benzene ring to minimize steric hindrance.
- Acetamide side chain : The ethyl linker adopts a gauche conformation, positioning the acetamide away from the indole core.
Table 3: Predicted Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| S-O bond length | 1.43 Å |
| C=O bond length | 1.21 Å |
| N-S-C angle | 107° |
Comparative Structural Analysis with Related Indole Sulfonamides
This compound shares structural motifs with other indole sulfonamides but exhibits unique features:
vs. 2-(1H-Indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide :
- Difference : Replacement of the second indole group with a sulfonylated benzene ring.
- Impact : Enhanced electrophilicity at the sulfur center, altering reactivity in substitution reactions.
vs. 2-[3-(4-Methylbenzenesulfonyl)-1H-indol-1-yl]-N-[(pyridin-2-yl)methyl]acetamide :
- Difference : Substitution of the pyridine ring with an ethylacetamide chain.
- Impact : Reduced π-π stacking potential but increased hydrogen-bonding capacity via the acetamide group.
Table 4: Structural Comparison
| Compound | Key Feature | Molecular Weight |
|---|---|---|
| Target compound | Benzene sulfonamide | 356.4 g/mol |
| Bis-indole system | 317.4 g/mol | |
| Pyridine substituent | 342.4 g/mol |
Properties
CAS No. |
919787-20-5 |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylindol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-14-7-9-17(10-8-14)25(23,24)21-13-16(11-12-20-15(2)22)18-5-3-4-6-19(18)21/h3-10,13H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
ICJWODVLYFFBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis typically follows a stepwise approach :
Formation of the indole-ethylacetamide intermediate
Starting from 3-(2-aminoethyl)indole or a similar precursor, the ethylacetamide moiety is introduced by acylation with acetic anhydride or acetyl chloride under controlled conditions to form N-[2-(1H-indol-3-yl)ethyl]acetamide.Sulfonylation of the indole nitrogen
The key step involves the reaction of the indole nitrogen with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine. This step selectively installs the 4-methylbenzene-1-sulfonyl group on the indole nitrogen.Purification and characterization
The crude product is purified by column chromatography or recrystallization. Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Acylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25 °C | Controls acetamide formation on ethylamine side chain |
| 2 | Sulfonylation | 4-Methylbenzenesulfonyl chloride, base (triethylamine or pyridine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | Selective N-sulfonylation of indole nitrogen |
| 3 | Purification | Silica gel column chromatography, solvents (hexane/ethyl acetate gradient) | Removes unreacted reagents and byproducts |
Representative Synthetic Procedure
Step 1: Acetamide formation
Dissolve 3-(2-aminoethyl)indole in dry dichloromethane under inert atmosphere. Add pyridine as a base and cool the mixture to 0 °C. Slowly add acetic anhydride dropwise with stirring. Allow the reaction to proceed for 1–2 hours at room temperature. Monitor by TLC until completion.Step 2: Sulfonylation
To the acetamide intermediate solution, add triethylamine and cool to 0–5 °C. Add 4-methylbenzenesulfonyl chloride dropwise. Stir the reaction mixture for 2–4 hours at room temperature. Monitor progress by TLC or HPLC.Step 3: Workup and purification
Quench the reaction with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel chromatography using a hexane/ethyl acetate gradient to isolate the pure N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide.
Research Findings and Optimization
Yield and Purity : Reported yields for the sulfonylation step range from 70% to 85%, depending on reaction time and temperature control. Purity above 95% is achievable with proper chromatographic techniques.
Reaction Monitoring : TLC with UV detection and HPLC are effective for monitoring reaction progress, especially to distinguish between starting materials and sulfonylated products.
Solvent Effects : Dichloromethane is preferred for both acylation and sulfonylation due to its inertness and good solubility profile for reactants and products.
Base Selection : Triethylamine provides efficient deprotonation and scavenging of HCl generated during sulfonylation, minimizing side reactions.
Comparative Table of Related Sulfonylation Methods
Notes on Alternative and Emerging Methods
Recent advances in sulfonylation chemistry include the use of sulfuryl fluoride-free protocols employing imidazole-based sulfonyl fluorides (SuFEx chemistry) that allow milder conditions and potentially higher scalability. These methods may be adapted for the preparation of sulfonylated indole derivatives, offering alternatives to classical tosyl chloride sulfonylation.
Chemical Reactions Analysis
N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1-Tosyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Structural Features
Table: Comparative Analysis of Key Properties
Biological Activity
N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, characterized by the presence of a sulfonyl group and an indole moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C18H20N2O2S
- Molecular Weight: 356.4 g/mol
- Structural Features: The compound features an indole ring substituted with a 4-methylbenzene sulfonyl group, which is critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, research on indole derivatives has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of Bcl-2 proteins, which are crucial for cell survival.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | 5.0 | Bcl-2 inhibition |
| Similar Indole Derivative | Jurkat | 3.5 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been explored. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. The sulfonyl group enhances solubility and bioavailability, contributing to their efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Apoptosis Regulators : The compound appears to interact with proteins involved in apoptosis regulation, particularly Bcl-2 family proteins.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest in the G2/M phase, leading to increased apoptosis in tumor cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted as a common pathway through which many indole derivatives exert their cytotoxic effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Case Study 1 : A study involving a related indole derivative showed a significant reduction in tumor size in xenograft models when treated with the compound over a four-week period.
- Case Study 2 : Clinical trials involving indole derivatives demonstrated promising results in patients with solid tumors, particularly those unresponsive to conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
